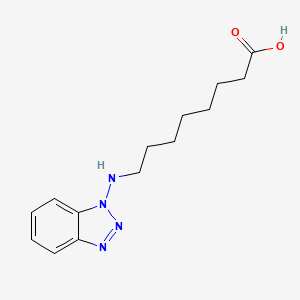

8-(1H-benzotriazol-1-ylamino)-octanoic acid

描述

CAY10770 是一种化学化合物,以其作为细胞色素 P450 同工酶 CYP4Z1 抑制剂的作用而闻名。CAY10770 的正式名称是 8-(1H-苯并三唑-1-基氨基)-辛酸。 该化合物的分子式为 C14H20N4O2,分子量为 276.33 g/mol .

作用机制

CAY10770 通过抑制细胞色素 P450 同工酶 CYP4Z1 来发挥其作用。这种抑制导致代谢产物如 14(15)-环氧二十碳三烯酸、19-羟基二十碳四烯酸和 14(15)-二羟基二十碳三烯酸的产生减少。 所涉及的分子靶标包括 CYP4Z1 的活性位点,CAY10770 在该位点结合并阻止酶的催化活性 .

生化分析

Biochemical Properties

8-(1H-benzotriazol-1-ylamino)-octanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with various enzymes, including proteases and kinases, through its benzotriazole moiety, which can form stable complexes with metal ions present in the active sites of these enzymes . These interactions can lead to the inhibition or modulation of enzyme activity, thereby influencing various biochemical pathways. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and stability .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins, such as kinases and phosphatases . These interactions can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, this compound can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Furthermore, this compound has been observed to impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. The benzotriazole moiety of this compound can form coordination complexes with metal ions, which are often present in the active sites of enzymes . This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression by modulating transcription and translation processes . These interactions can lead to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression

准备方法

CAY10770 的合成涉及在特定条件下,1H-苯并三唑与辛酸的反应。 详细的合成路线和反应条件是专有的,通常涉及多个步骤,包括中间体的形成和纯化过程 . CAY10770 的工业生产方法没有得到广泛的文献记载,但它们可能遵循类似的合成路线,并针对大规模生产进行了优化。

化学反应分析

CAY10770 会经历各种化学反应,主要涉及其官能团。一些常见的反应类型包括:

氧化: CAY10770 可以发生氧化反应,特别是在苯并三唑部分。

还原: 还原反应可能发生,影响辛酸链。

取代: 该化合物可以参与取代反应,特别是涉及苯并三唑环。

在这些反应中使用的常见试剂和条件包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及各种用于取代反应的亲核试剂。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

CAY10770 具有多种科学研究应用,包括:

化学: 在涉及细胞色素 P450 酶的研究中用作选择性抑制剂。

生物学: 用于酶抑制和代谢途径研究。

医学: 正在研究其在癌症治疗中的潜在治疗效果,特别是在表达 CYP4Z1 的乳腺癌细胞中。

相似化合物的比较

CAY10770 在对 CYP4Z1 的选择性方面是独特的,它优于其他细胞色素 P450 同工酶,如 CYP4A11、CYP4F2、CYP4F3a 和 CYP4F3b。它确实在一定程度上抑制 CYP4F8 和 CYP4F12。类似的化合物包括:

CAY10591: 另一种对细胞色素 P450 酶具有不同选择性谱的抑制剂。

CAY10603: 以其对各种细胞色素 P450 同工酶的抑制作用而闻名。

CAY10606: 一种具有类似抑制特性但分子靶标不同的化合物

CAY10770 因其对 CYP4Z1 的高度选择性和对乳腺癌细胞中特定代谢产物的显着抑制作用而脱颖而出。

属性

IUPAC Name |

8-(benzotriazol-1-ylamino)octanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c19-14(20)10-4-2-1-3-7-11-15-18-13-9-6-5-8-12(13)16-17-18/h5-6,8-9,15H,1-4,7,10-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQULSHHDALTQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2NCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。